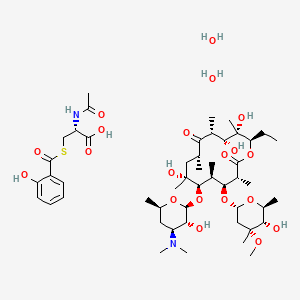

Erythromycin salnacedin

Description

Properties

CAS No. |

149908-23-6 |

|---|---|

Molecular Formula |

C49H84N2O20S |

Molecular Weight |

1053.3 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dihydrate |

InChI |

InChI=1S/C37H67NO13.C12H13NO5S.2H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15;;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17);2*1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;9-;;/m10../s1 |

InChI Key |

IIFAEKHIVMOCLV-HAPQPECPSA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O.O.O |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)N[C@@H](CSC(=O)C1=CC=CC=C1O)C(=O)O.O.O |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O.O.O |

Origin of Product |

United States |

Molecular Mechanisms of Action and Pharmacodynamics of Erythromycin Salnacedin

Ribosomal Binding and Inhibition of Bacterial Protein Synthesis

The primary antimicrobial effect of erythromycin (B1671065) and its derivatives is bacteriostatic, meaning it inhibits the growth and replication of bacteria rather than killing them outright. wikipedia.orgnih.gov This is achieved by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. nih.gov

Erythromycin acts by binding specifically to the 50S subunit of the bacterial 70S ribosome. wikipedia.orgsigmaaldrich.comfda.gov This interaction occurs within the nascent peptide exit tunnel, a channel through which newly synthesized polypeptide chains pass. nih.gov The binding site is located near the peptidyl transferase center (PTC) and involves key interactions with the 23S ribosomal RNA (rRNA) component. sigmaaldrich.comdrugbank.com

Crucial to this binding are specific nucleotides within the 23S rRNA, particularly adenine (B156593) residues at positions 2058 and 2059 (E. coli numbering). nih.govmdpi.com Erythromycin forms hydrogen bonds with these bases, which stabilizes its position within the exit tunnel. Mutations at these or nearby positions, such as 2057, can alter the conformation of the binding site, reduce the affinity of erythromycin for the ribosome, and thereby confer resistance. nih.gov Research has shown that the affinity of the drug interaction is significantly reduced in ribosomes with mutations at these key positions. nih.gov

By lodging itself in the ribosomal exit tunnel, erythromycin physically obstructs the path of the elongating polypeptide chain. sigmaaldrich.com This blockage does not directly inhibit the formation of peptide bonds at the PTC. embopress.org Instead, it prevents the growing peptide from progressing through the tunnel once it reaches a certain length, typically between six and eight amino acids. nih.govembopress.org

This steric hindrance interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA to read the next codon. wikipedia.org The stalled ribosome cannot continue to add amino acids to the peptide chain, effectively halting protein synthesis. embopress.org This premature termination of elongation is the core mechanism of its antimicrobial action. sigmaaldrich.com

The inhibition of protein synthesis has profound consequences for bacterial pathogens. Proteins are essential for virtually all cellular functions, including structural integrity, metabolic processes, and replication. By preventing the synthesis of these critical molecules, erythromycin-class compounds arrest bacterial growth and proliferation. wikipedia.orgdrugbank.com This bacteriostatic effect gives the host's immune system the opportunity to clear the infection. nih.gov The major route of bacterial resistance to this action involves the modification of the 23S rRNA in the 50S ribosomal subunit, which renders it insensitive to the drug. fda.gov

Table 1: Research Findings on Erythromycin's Ribosomal Interaction

| Finding | Description | Source(s) |

|---|---|---|

| Binding Site | Binds to the 50S ribosomal subunit at the entrance of the nascent peptide exit tunnel. | wikipedia.orgnih.gov |

| rRNA Interaction | Interacts specifically with the 23S rRNA component, notably at nucleotides A2058 and A2059. | sigmaaldrich.comnih.gov |

| Mechanism of Inhibition | Physically obstructs the exit tunnel, which interferes with aminoacyl translocation and halts peptide chain elongation. | wikipedia.orgsigmaaldrich.comembopress.org |

| Effect | Bacteriostatic; inhibits the growth of bacteria by stopping protein synthesis. | wikipedia.orgnih.govnih.gov |

| Resistance Mechanism | Mutations in the 23S rRNA peptidyl transferase loop can reduce drug binding affinity, conferring resistance. | nih.gov |

Disruption of Translocation and Peptide Chain Elongation Processes

Non-Antimicrobial Biological Activities of Erythromycin-Class Compounds

Beyond their antibiotic properties, erythromycin and its derivatives exhibit significant biological activities that are independent of their antimicrobial action. These immunomodulatory and prokinetic effects contribute to their therapeutic utility in a range of conditions.

Macrolides, including erythromycin, possess well-documented anti-inflammatory and immunomodulatory properties. nih.govfrontiersin.org These effects are particularly characterized by a reduction in neutrophilic inflammation. nih.govfrontiersin.org Studies have shown that erythromycin can inhibit the infiltration of neutrophils into tissues, thereby reducing the concentration of damaging enzymes like neutrophil elastase and pro-inflammatory cytokines such as Interleukin-8 (IL-8). frontiersin.org

The anti-inflammatory action of erythromycin has been linked to its ability to upregulate the secreted homeostatic protein, developmental endothelial locus-1 (DEL-1). jci.org DEL-1 is known to inhibit neutrophil recruitment. Research in mouse models of acute lung injury and periodontitis demonstrated that erythromycin's ability to inhibit neutrophil infiltration and protect against inflammatory tissue damage was dependent on DEL-1. jci.org Furthermore, erythromycin was shown to reverse the inhibition of DEL-1 caused by the pro-inflammatory cytokine IL-17. jci.org Other in vitro studies have shown that macrolides can inhibit the gene expression for cytokines like IL-6 and IL-8. nih.gov

Erythromycin is a potent agonist of the motilin receptor. nih.govnih.gov Motilin is a peptide hormone that regulates gastrointestinal motility, particularly the migrating motor complex (MMC), which occurs during fasting. nih.govreprocell.com Erythromycin mimics the action of motilin, binding to its receptors on gastrointestinal smooth muscle cells and stimulating contractions. nih.govreprocell.com This results in an increase in gastrointestinal motility and accelerated gastric emptying. nih.govtaylorandfrancis.com

This prokinetic activity is responsible for the common gastrointestinal side effects of the antibiotic but has also been harnessed therapeutically to treat conditions of delayed stomach emptying, such as gastroparesis. nih.govnih.gov The effects of erythromycin are dose-dependent, with lower doses stimulating peristalsis that resembles the natural phase III of the MMC, while higher doses can cause more intense effects. reprocell.com The agonistic activity at the motilin receptor is specific in terms of region and species, mirroring the natural activity of motilin itself. nih.gov

Table 2: Non-Antimicrobial Activities of Erythromycin-Class Compounds

| Activity | Mechanism | Key Research Findings | Source(s) |

|---|---|---|---|

| Anti-inflammatory | Downregulation of host immune response and reduction of neutrophilic inflammation. | Inhibits expression of pro-inflammatory cytokines (IL-6, IL-8); reduces neutrophil infiltration. | nih.govfrontiersin.orgnih.gov |

| Immunomodulatory | Upregulation of the homeostatic protein DEL-1. | Erythromycin's protective effects against inflammatory bone loss and lung injury were abolished in DEL-1 deficient mice. | jci.org |

| Gastrointestinal Prokinetic | Agonism at motilin receptors. | Mimics motilin, stimulating gastrointestinal smooth muscle contraction and accelerating gastric emptying. | nih.govnih.govreprocell.comtaylorandfrancis.com |

Synthetic and Biosynthetic Pathways of Erythromycin and Its Salnacedin Derivative

Elucidation of Erythromycin (B1671065) Biosynthesis from Saccharopolyspora erythraea

The biosynthesis of erythromycin A in the soil bacterium Saccharopolyspora erythraea is a multi-step process orchestrated by a cluster of genes spanning over 55 kilobases of DNA. nih.gov This gene cluster, designated ery, encodes the enzymes responsible for creating the macrolide core, synthesizing and attaching two deoxy sugars, and performing final tailoring modifications. nih.govresearchgate.net The entire pathway showcases a remarkable example of assembly-line enzymatic synthesis.

Polyketide Formation: The Role of Polyketide Synthases in 6-Deoxyerythronolide B Synthesis

The carbon skeleton of erythromycin, a 14-membered lactone ring called 6-deoxyerythronolide B (6dEB), is synthesized by a giant modular enzyme system known as 6-deoxyerythronolide B synthase (DEBS). nih.govstanford.edu DEBS is a type I polyketide synthase (PKS), a class of megaenzymes that construct complex organic molecules from simple carboxylic acid precursors. nih.govfrontiersin.org

The DEBS system is composed of three large multifunctional proteins (DEBS1, DEBS2, and DEBS3), which are encoded by the eryA genes (eryAI, eryAII, and eryAIII). nih.govnih.gov These three proteins contain a total of six "modules," with each module responsible for one cycle of chain elongation and modification. stanford.edupnas.org The process begins with a loading domain that primes the synthase with a starter unit, propionyl-CoA. Subsequently, each of the six extension modules adds a two-carbon unit derived from a methylmalonyl-CoA extender unit. nih.govmdpi.com

Each module contains a set of catalytic domains that carry out specific functions in a coordinated fashion:

Acyltransferase (AT): Selects the appropriate extender unit (methylmalonyl-CoA) and transfers it to the acyl carrier protein. mdpi.com

Acyl Carrier Protein (ACP): Holds the growing polyketide chain via a thioester bond. pnas.org

Ketosynthase (KS): Catalyzes the Claisen condensation, extending the polyketide chain by two carbons. pnas.orgnih.gov

Optional Reductive Domains: Following condensation, the β-keto group can be modified by a ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER). The specific combination of these domains in each module determines the final structure of the corresponding section of the macrolide ring. stanford.edu

The assembly line mechanism ensures the precise, sequential construction of the 6dEB macrocycle. pnas.organnualreviews.org After six rounds of elongation, a terminal thioesterase (TE) domain catalyzes the release and cyclization of the completed polyketide chain, forming the 6dEB lactone ring. stanford.edumdpi.com

Post-Polyketide Tailoring Reactions: Hydroxylations, Methylations, and Glycosylations

Once the 6dEB core is formed, it undergoes a series of modifications, often called tailoring reactions, to become the final, biologically active erythromycin A. These reactions are catalyzed by enzymes encoded by other genes within the ery cluster, such as eryB, eryC, eryF, eryG, and eryK. nih.govmdpi.com

The key post-PKS modification steps are:

Glycosylation: Two different deoxysugars, L-mycarose and D-desosamine, are synthesized and attached to the 6dEB ring. The eryB and eryC gene sets are responsible for the biosynthesis of TDP-L-mycarose and TDP-D-desosamine, respectively, and for their attachment to the macrolide. researchgate.netmdpi.com First, 6dEB is hydroxylated at the C-6 position by the P450 monooxygenase EryF. Then, a glycosyltransferase attaches L-mycarose to the C-3 hydroxyl group, forming 3-O-mycarosylerythronolide B (MEB). researchgate.netasm.org

Second Glycosylation: The intermediate MEB is then glycosylated with D-desosamine at the C-5 position, yielding erythromycin D. mdpi.com

Hydroxylation and Methylation: In the final steps, erythromycin D is hydroxylated at the C-12 position by the enzyme EryK, producing erythromycin C. This is followed by a final C-methylation of the mycarose (B1676882) sugar moiety by the enzyme EryG, which converts erythromycin C into the most potent and final product, erythromycin A. mdpi.com

These tailoring steps are crucial as they significantly impact the antibiotic's pharmacological properties, including its stability and antibacterial activity. sciepublish.com

Metabolic and Genetic Engineering for Enhanced Erythromycin Production and Analogues

The native production of erythromycin in S. erythraea is often low for industrial demands, and the rise of antibiotic resistance necessitates the development of new, more effective macrolides. mdpi.comnih.gov Metabolic and genetic engineering offer powerful tools to address these challenges by modifying the biosynthetic pathway to increase yield and generate novel "unnatural" natural products. nih.gov

Establishment of Heterologous Expression Systems (e.g., in Escherichia coli)

One major strategy to overcome the limitations of the native producer, such as slow growth and complex regulation, is to transfer the entire erythromycin biosynthetic pathway into a more tractable host organism. Escherichia coli is a favored choice for heterologous expression due to its rapid growth, well-understood genetics, and extensive genetic toolkit. researchgate.netgavinpublishers.com

The successful reconstitution of the erythromycin pathway in E. coli is a significant feat of synthetic biology, requiring the transfer of over 50 kb of genetic material encoding more than 20 proteins. jove.comnih.gov Key challenges and solutions include:

Precursor Supply: E. coli does not naturally produce the propionyl-CoA and methylmalonyl-CoA precursors required for 6dEB synthesis. Therefore, heterologous pathways for their production must be engineered into the E. coli host. gavinpublishers.comnih.gov

Enzyme Expression and Function: The large, multi-domain PKS enzymes (DEBS) must be correctly expressed and folded. This often requires codon optimization of the genes for the new host, the use of strong, inducible promoters like the T7 promoter, and co-expression of chaperone proteins to aid folding. researchgate.netnih.gov

Post-Translational Modification: PKS enzymes require post-translational modification to become active. Specifically, the ACP domains must be phosphopantetheinylated, a reaction catalyzed by a phosphopantetheinyl transferase (PPTase), which may also need to be co-expressed. researchgate.net

Through systematic transfer and engineering, researchers have successfully produced not only 6dEB but also the fully mature erythromycin A and its derivatives in E. coli, establishing it as a viable platform for producing and diversifying these complex molecules. nih.govasm.org

Strategies for Optimizing Carbon Flow and Plasmid Stability in Engineered Strains

To maximize the yield of erythromycin, it is critical to channel the host's metabolic resources towards the production of the necessary precursors. This involves optimizing the central carbon metabolism of the production strain, whether it is the native S. erythraea or a heterologous host like E. coli.

Key strategies include:

Enhancing Precursor Pools: The supply of methylmalonyl-CoA is often a rate-limiting factor for erythromycin production. nih.gov Engineering efforts have focused on overexpressing key enzymes, such as methylmalonyl-CoA mutase, to increase the carbon flow from central metabolites like succinyl-CoA into the erythromycin pathway. nih.govresearchgate.net

Manipulating Central Metabolism: Overexpression or suppression of genes at key metabolic branch points can redirect carbon flux. For instance, suppressing the sucC gene, which diverts precursors away from the erythromycin pathway, has been shown to improve synthesis by increasing the availability of precursors and the energy cofactor NADPH. nih.gov

Cofactor Engineering: The biosynthesis of erythromycin is an energy-intensive process. Modulating the intracellular energy state, for example by overexpressing the F1F0-ATPase complex, can increase the ATP/ADP ratio, which has been positively correlated with enhanced erythromycin production. acs.orgnih.gov

Plasmid Stability: In heterologous systems using multiple plasmids to carry the large gene clusters, instability can lead to loss of the pathway and reduced productivity. Strategies to address this include integrating the genes into the host chromosome or using balanced multi-plasmid systems to ensure stable maintenance of the entire pathway. gavinpublishers.com

Table 1: Genetic Engineering Strategies to Enhance Erythromycin Production This table is interactive. You can sort and filter the data.

| Strategy | Gene/Enzyme Target | Host Organism | Outcome | Reference |

|---|---|---|---|---|

| Precursor Supply Enhancement | Methylmalonyl-CoA Mutase (MCM) operon duplication | S. erythraea | 50% increase in erythromycin production. | researchgate.net |

| Carbon Flux Redirection | sucC gene suppression (using dCas9) | S. erythraea | 43.5% increase in yield after fermentation refinement. | nih.gov |

| Cofactor Engineering | Overexpression of F1F0-ATPase complex | S. erythraea | 28% enhancement in erythromycin production. | acs.orgnih.gov |

| Promoter Engineering | Replacement of native promoters with stronger heterologous ones | S. erythraea | 2.8 to 6.0-fold improvement in production. | mdpi.com |

| Heterologous Production | Transfer of entire ery gene cluster | E. coli | Production of erythromycin A at 10 mg/L. | nih.gov |

Application of Protein Fusion Technology in Biosynthetic Pathway Optimization

The modular nature of PKS enzymes makes them attractive targets for protein engineering to create novel polyketides. Protein fusion technology, in this context, refers to the creation of hybrid PKS modules by swapping, deleting, or inserting catalytic domains. nih.govnih.gov This "combinatorial biosynthesis" approach can alter the structure of the polyketide backbone.

Key applications include:

Altering Substrate Specificity: The AT domain determines which extender unit is incorporated. By replacing the methylmalonyl-CoA-specific AT domain of a DEBS module with an AT domain that recognizes a different substrate (e.g., from the rapamycin (B549165) PKS), the corresponding carbon in the macrolide ring can be altered. mdpi.comnih.gov

Modifying the Macrolide Backbone: The reductive domains (KR, DH) within a module can be swapped or inactivated. For example, inactivating a DH domain can prevent the formation of a double bond, leading to a hydroxylated macrolide analogue. nih.gov

Creating Hybrid Synthases: Entire modules from different PKS systems can be fused to create novel assembly lines. However, this is challenging as improper fusion can disrupt protein-protein interactions between modules, leading to non-functional enzymes. nih.gov The development of fluorescence-based biosensors that link PKS solubility to a fluorescent signal helps to rapidly screen for successfully folded and potentially active hybrid PKS constructs. nih.gov

These protein engineering strategies have led to the creation of libraries containing dozens of novel erythromycin analogues, demonstrating the potential to generate new compounds with potentially improved therapeutic properties that would be difficult to synthesize through traditional chemical methods. nih.gov

Chemical Synthesis and Semi-Synthetic Methodologies for Erythromycin Salnacedin (B1681406) and Related Derivatives

The development of new erythromycin derivatives is driven by the need to overcome bacterial resistance and improve the pharmacological properties of the parent compound. frontiersin.orgacs.org Methodologies range from direct chemical modification of the erythromycin molecule to sophisticated genetic engineering of its biosynthetic machinery. These approaches allow for the creation of compounds like Erythromycin salnacedin as well as a vast library of novel analogs with altered structures and activities. nih.gov

Strategies for Esterification of Erythromycin with Salicylate (B1505791) (N-Acetyl-L-Cysteine 2-Hydroxybenzoate)

This compound is a derivative formed from erythromycin and N-acetyl-L-cysteine 2-hydroxybenzoate. google.comgoogle.com The synthesis of such derivatives typically involves the formation of an ester bond, a common strategy to create prodrugs. Esterification can mask undesirable properties of the parent drug or improve its pharmacokinetic profile.

A primary site for the esterification of erythromycin is the hydroxyl group at the 2′-position of its desosamine (B1220255) sugar. Research into various 2′-esters of erythromycin has shown that these derivatives are essentially inactive until they are hydrolyzed in the body to release the active erythromycin molecule. nih.gov This prodrug approach leverages the ester linkage to modify the compound's properties while ensuring that the active antibiotic can be released at the site of action. The inability of the esterified form to bind to bacterial ribosomes necessitates this hydrolysis for antibacterial activity to occur. nih.gov

The synthesis of this compound would involve a chemical reaction to link the erythromycin base with the N-acetyl-L-cysteine 2-hydroxybenzoate moiety. While specific public documentation on the synthesis of this compound is limited, the general principle involves a salification and purification process to isolate the final compound. smolecule.com This process connects the distinct components that constitute the final derivative.

| Component | Chemical Name | Role in Final Compound |

| Erythromycin | Erythromycin | The core macrolide antibiotic scaffold. |

| Salnacedin Moiety | N-Acetyl-L-Cysteine 2-Hydroxybenzoate | The promoiety attached via an ester or salt linkage, combining N-acetylcysteine (a mucolytic agent) and salicylate (an anti-inflammatory agent). |

Chemobiosynthetic Approaches for Generating Novel Erythromycin Analogues

Chemobiosynthesis is a powerful hybrid strategy that combines the flexibility of chemical synthesis with the complexity of biological catalysis to generate novel natural product analogs. nih.govacs.org This approach has been extensively used to create a diverse library of erythromycin derivatives that would be difficult to produce through chemical synthesis alone. nih.gov The core principle involves feeding synthetic, non-native precursor molecules to a genetically engineered microorganism that contains a modified version of the erythromycin biosynthetic pathway. nih.gov

The biosynthesis of the erythromycin core, 6-deoxyerythronolide B (6-dEB), is catalyzed by a large, modular enzyme complex called 6-deoxyerythronolide B synthase (DEBS). nih.gov Researchers have created mutant strains of bacteria, such as Saccharopolyspora erythraea or heterologous hosts like E. coli, with engineered DEBS enzymes. mdpi.comnih.gov A common technique is to inactivate the first ketosynthase domain (KS1) of DEBS. nih.gov This creates a mutant that cannot initiate polyketide synthesis from its natural starter unit but can incorporate externally supplied synthetic precursors, known as diketides or monoketides, into the biosynthetic assembly line. nih.gov

This method allows for precise modifications at the "starter" position of the macrolide. For instance, feeding various acyl-thioester precursors has led to the production of 15-substituted 6-dEB analogues, which can then be converted into the corresponding erythromycin analogues. nih.gov This has been used to introduce groups like fluoro, chloro, azido, and propargyl functions at the C-15 position of erythromycin. researchgate.net Furthermore, entire biosynthetic pathways can be transferred to more easily manipulated organisms like E. coli, which then serve as cellular factories for producing designed erythromycin analogs. nih.govasm.org

| Chemobiosynthetic Strategy | Engineering Detail | Precursor Fed | Resulting Analogue |

| Precursor-Directed Biosynthesis | Inactivation of ketosynthase (KS1) in DEBS. nih.gov | Synthetic diketide-thioesters (e.g., SNAC esters). nih.gov | 6-dEB analogues with novel starter units. |

| Mutasynthesis | DEBS mutant lacking the loading module. nih.gov | Simpler "monoketide" acyl-thioesters. nih.gov | 15-R-6-dEB analogues. nih.gov |

| Heterologous Expression | Transfer of erythromycin gene cluster to E. coli. nih.gov | Standard fermentation media with potential for precursor feeding. | Complete biosynthesis of erythromycin A and designed analogs. nih.gov |

| Glycosylation Engineering | Use of flexible glycosyltransferases in an engineered host. asm.org | Erythromycin derivatives (EryA, Azi). asm.org | Novel megosaminylated macrolides. asm.org |

Targeted Scaffold Modifications and Their Impact on Macrolide Structure

Beyond esterification and chemobiosynthesis, direct chemical modification of the erythromycin scaffold remains a cornerstone of derivative development. mdpi.com The macrolide structure offers multiple sites for modification, and these changes can have profound effects on the compound's stability, spectrum of activity, and ability to evade bacterial resistance mechanisms. frontiersin.orgacs.org These modifications are generally classified as semi-synthetic, as they start with the naturally produced erythromycin A molecule. mdpi.com

One of the most significant scaffold modifications in the history of macrolides was the development of the ketolides . frontiersin.org This class of derivatives is characterized by two key structural changes:

Removal of the neutral sugar, L-cladinose, from the C-3 position of the macrolactone ring.

Oxidation of the resulting C-3 hydroxyl group to a ketone.

This transformation to a 3-keto functionality prevents the drug from being a substrate for certain resistance mechanisms, making ketolides like telithromycin (B1682012) effective against some erythromycin-resistant bacterial strains. frontiersin.orgacs.org

Other targeted modifications have focused on different parts of the scaffold:

C-6 Hydroxyl Group: Methylation of this group to produce a 6-O-methyl ether is the defining feature of clarithromycin (B1669154), which protects the molecule from acid-catalyzed degradation in the stomach. mdpi.com

C-10 and C-12 Positions: Modifications at these chemically non-activated carbon centers, such as altering the methyl groups, have been explored to enhance antibacterial potency. mdpi.com

Aglycone Ring: Advanced synthetic approaches have been developed to alter the 14-membered lactone ring itself, for example, by inverting the stereochemistry at C-12 or creating unsaturated ketone systems within the aglycone. acs.org

These targeted modifications allow medicinal chemists to fine-tune the structure of the macrolide to enhance its therapeutic properties, demonstrating the remarkable versatility of the erythromycin scaffold. acs.orgmdpi.com

| Modification Type | Target Site on Scaffold | Example Derivative Class | Intended Impact on Structure/Function |

| Ketolide Formation | C-3 | Telithromycin, Solithromycin | Removal of cladinose (B132029) sugar and oxidation to a ketone; enhances activity against resistant strains. frontiersin.orgmdpi.com |

| Ether Formation | C-6 Hydroxyl | Clarithromycin | Methylation of the hydroxyl group; improves acid stability. mdpi.com |

| Side Chain Tethering | C-11/C-12 Carbamate | Telithromycin, Cethromycin | Addition of alkyl-aryl side chains; improves binding to the ribosome and potency. mdpi.com |

| Core Rearrangement | C-12 | Experimental Compounds | Inversion of configuration at C-12; explores new structural diversity. acs.org |

Advanced Pharmaceutical Research and Drug Discovery Endeavors

Innovative Formulation Development and Drug Delivery Systems for Erythromycin (B1671065) Derivatives

The therapeutic potential of erythromycin and its derivatives is often hampered by challenges such as poor water solubility, instability in acidic environments, and the emergence of bacterial resistance. nih.govnih.govresearchgate.net To surmount these obstacles, researchers are exploring a multitude of advanced drug delivery systems.

Design and Characterization of Nanocrystalline Formulations for Enhanced Bioactivity

Nanocrystallization is a promising technique to enhance the dissolution rate and bioavailability of poorly soluble drugs like erythromycin. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to improved solubility.

Recent patents have described the formulation of aqueous suspensions containing nanoparticles of macrolide antibiotics with an average particle size of 500 nm or less. google.comgoogle.com These nanoparticle formulations are designed to enhance the solubility of the macrolide and have been found to reduce irritation. google.com The production of such nanoparticles can be achieved through methods like high-pressure homogenization, a well-established and scalable industrial technique.

Table 1: Characteristics of Macrolide Nanoparticle Formulations

| Parameter | Specification | Benefit |

| Average Particle Diameter (Dv) | ≤ 500 nm | Enhanced solubility |

| D90 Particle Size | ≤ 1500 nm | Improved formulation stability |

| Sterilization Method | Filtration | Preserves physicochemical properties of the active ingredient |

This data is based on patent information for macrolide nanoparticles in general, as specific data for Erythromycin salnacedin (B1681406) is not publicly available. google.comgoogle.com

Liposomal Encapsulation and Investigation of Drug Release Kinetics

Liposomes, vesicular structures composed of a lipid bilayer, are versatile carriers for both hydrophilic and lipophilic drugs. nih.govnih.gov Encapsulating erythromycin derivatives within liposomes can protect the drug from degradation, improve its circulation time, and enhance its activity against resistant bacterial strains. nih.govnih.gov

Studies on liposomal erythromycin have demonstrated a significant enhancement in its inhibitory and bactericidal activities against resistant strains of Pseudomonas aeruginosa. nih.gov The release of the drug from liposomes is a critical factor and can be modeled using various kinetic models to optimize the formulation for a desired therapeutic outcome. nih.gov The release kinetics are influenced by factors such as the lipid composition, the presence of polymers, and environmental stimuli.

Research on liposomal formulations of erythromycin has shown varied encapsulation efficiencies and particle sizes depending on the preparation method. For instance, a multi-inlet vortex mixer technology has been used to produce liposomal erythromycin with sizes under 200 nm. nih.gov

Development of Micellar and Solid-Lipid Nanoparticle Systems for Targeted Delivery

Micellar and solid-lipid nanoparticle (SLN) systems represent other advanced strategies for delivering macrolide antibiotics. Micelles, formed from amphiphilic copolymers, can encapsulate hydrophobic drugs like erythromycin in their core, offering sustained release and improved cellular uptake. nih.gov For example, erythromycin-loaded micelles prepared with poly(ε-caprolactone)-polyethylene glycol (PCL-PEG) have been shown to effectively inhibit the proliferation of S. aureus. nih.gov

Solid-lipid nanoparticles (SLNs) are an alternative carrier system that combines the advantages of traditional emulsions and polymeric nanoparticles. nih.govwikipedia.org They are composed of physiological lipids, which reduces the risk of toxicity. nih.gov Research on erythromycin ethylsuccinate-loaded SLNs has demonstrated the potential to increase the solubility of this poorly water-soluble derivative. sciencetechindonesia.com These SLNs, prepared by heating emulsification and homogenization, showed high encapsulation efficiency. sciencetechindonesia.com

Table 2: Properties of Erythromycin Ethylsuccinate-Loaded Solid-Lipid Nanoparticles

| Property | Value |

| Encapsulation Efficiency (%) | 85.688 ± 0.30641 |

| Particle Size (nm) | 398.9 ± 1.4 |

| Polydispersity Index (PDI) | 0.3895 ± 0.0015 |

| Zeta Potential (mV) | -17.45 ± 0.15 |

This data is for Erythromycin Ethylsuccinate, a related ester of erythromycin. sciencetechindonesia.com

Exploration of Environmentally-Stimulated Drug Release Mechanisms

"Smart" drug delivery systems that release their payload in response to specific environmental stimuli at the site of infection are a major goal of pharmaceutical research. For bacterial infections, which are often characterized by a slightly acidic microenvironment, pH-responsive systems are of particular interest. mdpi.com

One approach involves creating a pH-cleavable conjugate of erythromycin. For instance, adamantane-1-carbohydrazide (B96139) has been attached to erythromycin via a hydrazone bond that is stable at physiological pH but hydrolyzes in the acidic environment of an infection, releasing the active drug locally. mdpi.com This strategy not only targets drug release but can also improve the drug's stability and tissue residence time. mdpi.com

Another strategy employs dual stimuli-responsive nanoparticles. For example, azithromycin-loaded nanoparticles have been designed to respond to both the acidic pH and the enzymes present in bacterial biofilms. rsc.org These nanoparticles first release a component that disrupts the biofilm, followed by the release of the antibiotic to kill the exposed bacteria. rsc.org

Rational Design of Next-Generation Macrolide Derivatives for Overcoming Resistance

The increasing prevalence of antibiotic-resistant bacteria necessitates the rational design of new macrolide derivatives that can evade resistance mechanisms. frontiersin.orgfrontiersin.org This often involves detailed studies of the relationship between the chemical structure of a molecule and its biological activity.

Structure-Activity Relationship (SAR) Studies for Optimized Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are crucial for identifying the key structural features of a molecule that are essential for its antibacterial activity and for understanding how modifications to the structure can improve efficacy. scirp.orgscirp.org For erythromycin, SAR studies have revealed that the integrity of the lactone macrocycle and the presence of the desosamine (B1220255) sugar are critical for its activity. scirp.org

Conversely, the L-cladinose sugar has been identified as a site that can be modified to create more effective derivatives. scirp.org The ketone group at C9 and the hydroxyl groups at C6 and C12 are sites of inactivation in acidic environments, making them targets for modification to improve stability. scirp.orgscirp.org

Studies on various esters of erythromycin have shown that esterification generally decreases in vitro activity, and this decrease is more pronounced with longer ester chains. acs.org However, the lipophilicity of the molecule, as measured by the partition coefficient, is an important determinant of activity. acs.org

Table 3: Impact of Esterification on the Antibacterial Activity of Erythromycin Derivatives

| Ester Group | Change in Partition Coefficient (log P) | General Effect on In Vitro Activity |

| Formyl | 0.0 | Less decrease in activity |

| Acetyl | 0.23 | Moderate decrease in activity |

| Propionyl | 0.46 | Greater decrease in activity |

This table summarizes general trends observed in SAR studies of erythromycin esters. acs.org

Through such rational design approaches, new generations of macrolides, such as the ketolides, have been developed. These compounds feature modifications at key positions to enhance their binding to the bacterial ribosome and overcome common resistance mechanisms. scirp.org While specific SAR data for Erythromycin salnacedin is not available in the public domain, the principles derived from the study of other erythromycin derivatives provide a valuable framework for its continued development and optimization.

Development of Ketolides and Azalides to Combat Multi-Drug Resistant Bacteria

The emergence of bacterial resistance to first-generation macrolides, such as erythromycin, prompted the development of newer agents with improved stability and efficacy against resistant strains. This led to the creation of second-generation macrolides, including the azalides, and third-generation macrolides, the ketolides. These newer compounds are semi-synthetic derivatives of erythromycin, designed to overcome common resistance mechanisms. nih.govnih.gov

Azalides, such as azithromycin, are characterized by the insertion of a nitrogen atom into the 14-membered lactone ring of erythromycin, creating a 15-membered ring. weizmann.ac.il This structural modification enhances the compound's stability in acidic environments and improves its tissue penetration and half-life compared to erythromycin. weizmann.ac.ilmdpi.com Azithromycin has demonstrated effectiveness against some Gram-negative respiratory pathogens and has become a crucial treatment for various bacterial infections. weizmann.ac.ilmdpi.com

Ketolides represent a further advancement, developed specifically to target macrolide-resistant bacteria. nih.gov In ketolides, the L-cladinose sugar at position 3 of the erythromycin ring is replaced by a keto group. nih.gov This change helps them to bind more tightly to the bacterial ribosome and makes them poor inducers of the most common macrolide resistance mechanism, methylation of the ribosomal target (MLSB resistance). nih.govdovepress.com Telithromycin (B1682012), a key example of a ketolide, has shown excellent activity against macrolide-resistant Streptococcus pneumoniae. nih.gov The development of ketolides and azalides, derived from the foundational structure of erythromycin, illustrates a significant strategy in the ongoing effort to combat multi-drug resistant bacteria. nih.gov

| Macrolide Generation | Key Structural Feature | Example Compound | Advantage over Erythromycin |

| First | 14-membered lactone ring | Erythromycin | - |

| Second (Azalides) | 15-membered lactone ring (N-insertion) | Azithromycin | Improved acid stability, better tissue penetration, broader activity against some Gram-negatives. weizmann.ac.ilmdpi.com |

| Third (Ketolides) | 3-keto group (no cladinose (B132029) sugar) | Telithromycin | Effective against some erythromycin-resistant strains (e.g., MLSB), stronger ribosomal binding. nih.gov |

Strategies for Broadening the Antimicrobial Spectrum of Macrolide Compounds

A primary limitation of early macrolides like erythromycin is their relatively narrow spectrum of activity, which is mostly confined to Gram-positive bacteria. acs.orgebsco.com Gram-negative bacteria possess an outer membrane that is generally impermeable to the hydrophobic macrolide structure, and many also have efflux pumps that actively remove the antibiotic if it does penetrate the cell. weizmann.ac.ilacs.org Research has focused on several strategies to overcome these barriers and broaden the antimicrobial spectrum of macrolides.

One major approach is the chemical modification of the macrolide scaffold to enhance penetration into Gram-negative bacteria. This involves creating derivatives with altered physicochemical properties, such as increased polarity, to facilitate passage through the outer membrane. acs.org For instance, the development of novel azalides has focused on introducing basic amine groups to create polycationic molecules that may be capable of self-promoted uptake across the Gram-negative outer membrane. acs.org

Another key strategy is the use of 'antibiotic potentiators' or adjuvants. nih.govmdpi.com These are compounds that may have little to no antibacterial activity on their own but, when used in combination with an antibiotic, can restore or enhance its effectiveness. nih.gov For macrolides, this can involve using a permeabilizing agent that disrupts the outer membrane of Gram-negative bacteria, allowing the macrolide to reach its ribosomal target. mdpi.com Polyaminoisoprenyl derivatives, for example, have been shown to potentiate the activity of macrolides against resistant Gram-negative strains. mdpi.com

Inhibition of efflux pumps is another critical strategy. mdpi.com Efflux pumps are a major cause of intrinsic and acquired resistance in many bacteria. acs.org By co-administering a macrolide with an efflux pump inhibitor (EPI), the intracellular concentration of the antibiotic can be increased to a level sufficient for it to exert its effect. mdpi.com While the development of clinically successful EPIs has been challenging, it remains an active area of research. mdpi.com

Emerging Research Applications and Novel Therapeutic Modalities

Beyond the development of new generations of macrolides, researchers are exploring innovative applications and therapeutic strategies to leverage the macrolide scaffold against increasingly resistant pathogens.

Exploration of Macrolide-Based Conjugates with Other Active Moieties

A promising strategy to enhance the efficacy and overcome resistance to macrolides is the creation of hybrid molecules or conjugates. This approach involves linking a macrolide antibiotic to another pharmacologically active molecule, potentially creating a compound with a dual mechanism of action or improved targeting. nih.gov

One notable example is the development of "macrolones," which are conjugates of a macrolide (often an azalide) and a quinolone, another class of antibiotics that targets DNA gyrase. mdpi.comnih.gov These hybrid molecules have the potential to inhibit both protein synthesis and DNA replication. nih.gov Structural studies have shown that in macrolones, the macrolide portion binds within the ribosomal exit tunnel, while the attached quinolone moiety establishes new interactions, which can help to evade certain resistance mechanisms. nih.gov Some macrolones have demonstrated potent activity against key erythromycin-resistant respiratory pathogens. mdpi.com This approach makes it more difficult for bacteria to develop resistance, as mutations in both targets would be required simultaneously. nih.gov

The concept of macrolide conjugates extends beyond linking to other antibiotics. Research is ongoing into conjugating macrolides with other moieties to improve their pharmacokinetic properties or to target the antibiotic to specific sites of infection.

Drug Repurposing and Combination Strategies for Resistant Pathogens (e.g., MRSA)

Drug repurposing and combination therapy are critical strategies in the fight against multi-drug resistant organisms like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While erythromycin itself is often ineffective against MRSA due to high rates of resistance, the principles of combination therapy are being applied to the broader class of macrolides. dermnetnz.org

The goal of combination therapy is often to achieve synergy, where the combined effect of two drugs is greater than the sum of their individual effects. nih.gov This can involve combining a macrolide with an antibiotic from a different class. For example, the combination of macrolides with β-lactams has been explored for treating community-acquired pneumonia, showing potential for improved outcomes. mdpi.com For MRSA, combination therapies often involve last-resort antibiotics like vancomycin (B549263) or daptomycin (B549167) paired with other agents to enhance efficacy and slow the development of further resistance. nih.gov

Drug repurposing involves finding new uses for existing approved drugs. nih.gov In the context of antibiotic resistance, this often means identifying non-antibiotic drugs that can act as adjuvants or potentiators. nih.govresearchgate.net These repurposed drugs might inhibit resistance mechanisms, disrupt the bacterial membrane, or interfere with other essential bacterial processes, thereby re-sensitizing the pathogen to a conventional antibiotic like a macrolide. nih.gov This approach is economically advantageous as it leverages drugs that have already undergone extensive safety testing. nih.gov

Furthermore, advanced delivery systems, such as nanoparticles, are being investigated to improve the efficacy of existing antibiotics against resistant pathogens. dovepress.comnih.gov Loading macrolides into liposomes or other nanocarriers can enhance their delivery to the site of infection, increase their local concentration, and protect them from degradation, offering a way to repurpose and improve the utility of these established antibiotics against challenging infections. dovepress.commdpi.com

Future Perspectives and Research Trajectories for Erythromycin Salnacedin and Macrolide Chemistry

Identifying and Pursuing Unfilled Therapeutic Niches for Macrolide Antibiotics

The traditional realm of macrolide antibiotics has been the treatment of respiratory and skin infections. smolecule.com Erythromycin (B1671065) and its derivatives have long been mainstays for community-acquired pneumonia, bronchitis, and infections caused by atypical pathogens like Mycoplasma pneumoniae and Chlamydia trachomatis. ncats.io However, the unique properties of macrolides are paving the way for their application in new therapeutic areas.

One of the most promising non-antibiotic applications is in the management of chronic inflammatory diseases. The immunomodulatory and anti-inflammatory effects of macrolides are well-documented. nih.gov This opens up possibilities for their use in conditions such as diffuse panbronchiolitis, chronic obstructive pulmonary disease (COPD), and cystic fibrosis, not for their bactericidal or bacteriostatic effects, but for their ability to temper excessive inflammation.

Furthermore, the pro-kinetic properties of erythromycin, stemming from its agonist activity at the motilin receptor, have established a niche for its use in treating gastroparesis and other motility disorders. wikipedia.orgvin.com This dual functionality highlights the potential for developing macrolide-based compounds where the antimicrobial and pro-kinetic effects can be selectively enhanced or separated, depending on the therapeutic goal. The exploration of erythromycin derivatives, such as Erythromycin Salnacedin (B1681406), may have been part of an effort to refine these properties.

Advancements in Methodological Approaches for Macrolide Drug Discovery and Development

The journey of macrolide discovery and development has evolved significantly from the initial isolation of erythromycin from Saccharopolyspora erythraea (formerly Streptomyces erythraeus). wikipedia.orgfda.gov Modern drug discovery leverages a suite of advanced methodologies to accelerate the identification and optimization of new macrolide candidates.

Key methodological advancements include:

Combinatorial Biosynthesis: This technique involves genetically engineering the polyketide synthase (PKS) gene clusters responsible for macrolide production. By swapping modules or domains within the PKS, researchers can generate novel macrolide structures that may not be accessible through traditional chemical synthesis.

Structure-Based Drug Design (SBDD): High-resolution crystal structures of the bacterial ribosome, the target of macrolide antibiotics, have been instrumental. wikipedia.org SBDD allows for the rational design of new derivatives that can bind more effectively to the ribosome, potentially overcoming existing resistance mechanisms.

High-Throughput Screening (HTS): HTS enables the rapid screening of large libraries of macrolide compounds against various bacterial strains and cellular targets. This allows for the swift identification of hits with desired activity profiles.

In Silico Modeling: Computational approaches, including molecular docking and pharmacokinetic modeling, are increasingly used to predict the binding affinity, efficacy, and metabolic fate of new macrolide candidates before they are synthesized, saving time and resources.

These advanced methods are crucial for navigating the complexities of macrolide chemistry and for systematically exploring the vast chemical space around the macrolide scaffold to develop next-generation drugs.

Strategic Design of Novel Compounds to Address Evolving Bacterial Resistance Challenges

Bacterial resistance to macrolides is a significant clinical concern, primarily driven by modifications of the 23S rRNA, a component of the 50S ribosomal subunit, which prevents the drug from binding effectively. nih.govfda.gov Another major resistance mechanism is the active efflux of the drug from the bacterial cell.

To counter these challenges, medicinal chemists are employing several strategic designs for novel macrolide compounds:

Ketolides: This subclass of macrolides, such as telithromycin (B1682012), was designed to have a 3-keto group instead of the L-cladinose sugar. This modification allows for a stronger binding to the ribosome and can overcome some common resistance mechanisms.

Bridged Macrolides: Creating bicyclic structures by tethering different parts of the macrolide ring can pre-organize the molecule into a bioactive conformation. This can enhance ribosomal binding and improve activity against resistant strains.

Conjugated Macrolides: Attaching moieties that can inhibit efflux pumps to the macrolide scaffold is another promising strategy. These "siderophore-macrolide" conjugates can hijack bacterial iron uptake systems to gain entry into the cell.

Fluoroketolides: The incorporation of fluorine atoms at specific positions on the macrolide ring can enhance binding affinity and improve the compound's metabolic stability and pharmacokinetic profile.

The development of Erythromycin Salnacedin, a salt of erythromycin, may have been an attempt to improve the physicochemical properties of the parent drug, which could indirectly impact its efficacy against certain bacterial strains. smolecule.com

Further Elucidation of Underexplored Non-Antimicrobial Mechanisms and Their Translational Potential

Beyond their well-known antibacterial and emerging anti-inflammatory and pro-kinetic roles, macrolides possess a range of other bioactivities that are yet to be fully explored and translated into clinical applications.

Areas of active investigation include:

Antiviral Effects: Some studies have suggested that macrolides may exhibit antiviral activity, potentially by interfering with viral entry or replication, or by modulating the host immune response to viral infections.

Anticancer Properties: There is nascent evidence that certain macrolides can induce apoptosis (programmed cell death) in cancer cells. The mechanisms are still under investigation but may involve the inhibition of protein synthesis in rapidly dividing cancer cells or off-target effects on cellular signaling pathways.

Biofilm Disruption: Bacterial biofilms are a major challenge in chronic infections as they protect bacteria from antibiotics and the host immune system. Some macrolides have been shown to inhibit biofilm formation at sub-inhibitory concentrations, a property that is independent of their direct bactericidal or bacteriostatic effects.

Further research into these underexplored mechanisms could unlock new therapeutic applications for macrolide scaffolds, potentially leading to the development of novel drugs for a wide range of diseases beyond bacterial infections.

Q & A

Q. What experimental design principles are critical for studying Erythromycin salnacedin's pharmacokinetics in vitro?

- Methodological Answer : A robust experimental design should incorporate controlled variables (e.g., pH, temperature, and solvent stability) and replicate measurements to account for biological variability. For example, response surface methodology (RSM) can optimize parameters like oxygen uptake rates, as demonstrated in ANOVA models for erythromycin production . Use validated assays (e.g., HPLC for concentration analysis) and adhere to metric system reporting (e.g., mL, μM) to ensure reproducibility .

Q. How should researchers formulate a hypothesis-driven research question for this compound's mechanism of action?

- Methodological Answer : Start by identifying gaps in existing literature (e.g., conflicting reports on ribosomal binding efficiency). Use Bloom’s Taxonomy verbs (e.g., analyze, synthesize) to frame the question, such as: "How does this compound’s binding affinity to the 50S ribosomal subunit compare to erythromycin A under varying pH conditions?" Ensure the question specifies dependent/independent variables and aligns with frameworks like PICO (Population, Intervention, Comparison, Outcome) .

Q. What are best practices for ensuring data integrity in this compound cytotoxicity assays?

- Methodological Answer : Implement blinding during data collection to reduce bias, and use primary data sources (e.g., cell viability assays) with predefined exclusion criteria. Report statistical precision (e.g., means ± SD to one decimal beyond instrument precision) and avoid unsupported claims of "significance" without specifying p-values . Store raw data in pseudonymized formats with secure access logs to meet ethical review standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound against Gram-negative bacteria?

- Methodological Answer : Conduct a systematic review using databases like PubMed/ERIC to identify methodological disparities (e.g., differences in bacterial strains or MIC testing protocols). Perform meta-analysis with random-effects models to account for heterogeneity. Critically evaluate experimental controls (e.g., solvent-only groups) and replicate key studies under standardized conditions .

Q. What advanced statistical approaches are suitable for optimizing this compound synthesis yields?

- Methodological Answer : Apply factorial design or RSM to identify synergistic factors (e.g., fermentation time, nutrient concentration). Use ANOVA to validate model significance, as shown in erythromycin production studies where p < 0.05 confirmed variable interactions . Pair this with machine learning (e.g., neural networks) to predict yield outliers and refine process parameters iteratively .

Q. How can translational studies address the gap between in vitro and in vivo efficacy of this compound?

- Methodological Answer : Design pharmacokinetic/pharmacodynamic (PK/PD) models using species-specific physiological data (e.g., murine metabolism rates). Incorporate biomarkers (e.g., serum protein binding ratios) to correlate in vitro IC50 with in vivo efficacy. Use compartmental modeling to simulate drug distribution and validate with microdialysis sampling .

Methodological Considerations

Q. What ethical and safety protocols are essential for handling this compound in preclinical studies?

- Methodological Answer : Follow institutional guidelines for hazardous materials (e.g., PPE, fume hoods). Document allergenicity risks by cross-referencing structural analogs (e.g., erythromycin base contact allergy reports) and conduct pilot sensitization tests in animal models . Submit detailed risk assessments to ethics committees, including data anonymization plans .

Q. How should researchers structure a manuscript on this compound for high-impact journals?

- Methodological Answer : Adhere to IMRaD (Introduction, Methods, Results, Discussion) format. Highlight the research question in the abstract and use hierarchical headings (≤3 levels). Avoid footnotes; instead, integrate supplementary data (e.g., NMR spectra) as online appendices. Cite using Harvard referencing and ensure statistical clarity (e.g., p = 0.032, not "significant") .

Data Synthesis and Reporting

Q. What strategies mitigate bias when synthesizing conflicting data on this compound’s stability?

Q. How can researchers validate transcriptomic data linking this compound to antibiotic resistance genes?

- Methodological Answer : Triangulate RNA-seq findings with qRT-PCR on key genes (e.g., ermB). Use STRING databases to map protein-protein interactions and confirm pathway relevance. Share raw sequencing data via public repositories (e.g., NCBI SRA) with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.